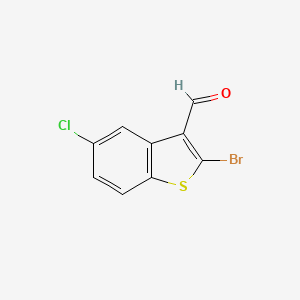

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of benzothiophene chemistry, which traces its origins to the late 19th and early 20th centuries when heterocyclic sulfur-containing compounds first gained scientific attention. Benzothiophene itself, the parent compound, occurs naturally as a constituent of petroleum-related deposits such as lignite tar, establishing the foundational understanding of this heterocyclic system. The systematic exploration of halogenated benzothiophene derivatives began in earnest during the mid-20th century as researchers recognized the potential for selective functionalization of the aromatic ring system.

The specific synthesis and characterization of this compound developed as part of the broader medicinal chemistry efforts to create biologically active heterocyclic compounds. The compound gained particular attention due to its unique substitution pattern, which provides multiple sites for further chemical modification while maintaining the structural integrity of the benzothiophene core. Recent comprehensive reviews spanning from 2002 to 2024 have documented the evolution of benzothiophene derivative synthesis, highlighting the increasing sophistication in selective halogenation and formylation techniques that enable the preparation of complex derivatives like this compound.

The emergence of this compound in contemporary research reflects the ongoing quest for versatile synthetic intermediates that can serve multiple therapeutic applications. Historical documentation indicates that the development of efficient synthetic routes for such compounds coincided with advances in palladium-catalyzed cross-coupling reactions and selective halogenation methodologies. These technological advances enabled researchers to achieve the precise regioselectivity required for introducing multiple halogen substituents while preserving the aldehyde functionality.

Significance in Heterocyclic Chemistry

This compound occupies a pivotal position in heterocyclic chemistry due to its multi-functional nature and the unique electronic properties imparted by its substitution pattern. The compound exemplifies the principle of structural diversity within the benzothiophene framework, where strategic placement of functional groups creates opportunities for selective chemical transformations. The presence of both electron-withdrawing halogen substituents and the electrophilic aldehyde group establishes a complex electronic environment that influences reactivity patterns throughout the molecule.

The significance of this compound extends beyond its synthetic utility to encompass fundamental aspects of heterocyclic chemistry theory. The benzothiophene core represents a fusion of aromatic and heteroaromatic systems, creating a π-electron framework that exhibits characteristics distinct from both benzene and thiophene individually. The introduction of halogen substituents at positions 2 and 5, combined with the aldehyde group at position 3, creates a unique electronic distribution that affects molecular orbital energies and reactivity patterns.

Research has demonstrated that this compound serves as an excellent model compound for studying structure-activity relationships in benzothiophene derivatives. The systematic variation of substituents around the benzothiophene core has revealed important insights into how electronic effects influence biological activity and chemical reactivity. Studies spanning multiple therapeutic areas, including anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular activities, have utilized this compound as a representative example of the benzothiophene pharmacophore.

The compound also demonstrates the broader significance of heterocyclic chemistry in modern drug discovery efforts. Benzothiophene derivatives, including this compound, have been incorporated into pharmaceutical structures such as raloxifene, zileuton, and sertaconazole, demonstrating the clinical relevance of this chemical class. The systematic study of such compounds contributes to the development of new synthetic methodologies and the understanding of heterocyclic reactivity patterns.

Structural Classification and Nomenclature

The systematic classification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds. The compound belongs to the benzothiophene class, specifically the benzo[b]thiophene isomer, where the sulfur atom occupies position 1 in the fused ring system. The numbering system begins with the sulfur atom as position 1, proceeding clockwise around the thiophene ring, with the benzene ring occupying positions 4 through 7 in the overall numbering scheme.

The structural classification reveals several important features that define the compound's chemical identity and reactivity profile. The benzothiophene core consists of a benzene ring fused to a thiophene ring, creating a planar aromatic system with ten π-electrons distributed across the conjugated framework. The bromine substituent at position 2 occupies a site adjacent to the sulfur atom, placing it in a position that significantly influences the electronic properties of the thiophene ring. The chlorine substituent at position 5 resides on the benzene portion of the molecule, providing a site for electrophilic aromatic substitution reactions.

The aldehyde functional group at position 3 represents a critical structural feature that distinguishes this compound from other benzothiophene derivatives. The carbonyl carbon of the aldehyde group exhibits significant electrophilicity due to both the inherent electron-withdrawing nature of the carbonyl group and the additional electron-withdrawing effects of the adjacent halogen substituents. This electronic environment creates opportunities for nucleophilic addition reactions and condensation processes that are fundamental to the compound's synthetic utility.

Alternative nomenclature systems provide additional insights into the compound's structural relationships. The compound may also be referenced as benzo[b]thiophene-3-carboxaldehyde, 2-bromo-5-chloro-, emphasizing its derivation from the parent benzo[b]thiophene-3-carboxaldehyde structure. Synonymous names include 2-Bromo-5-chloro-3-formyl-1-benzothiophene and 2-Bromo-5-chlorobenzo[b]thiophene-3-carboxaldehyde, reflecting different approaches to systematic nomenclature.

Overview of Benzothiophene Derivatives in Research

Benzothiophene derivatives have emerged as a major focus in contemporary pharmaceutical and materials research, with this compound representing a significant example of the synthetic versatility inherent in this chemical class. Comprehensive reviews covering research from 2002 to 2024 have documented the remarkable breadth of biological activities exhibited by benzothiophene compounds, establishing them as privileged scaffolds in medicinal chemistry. The systematic exploration of structure-activity relationships within this chemical family has revealed fundamental principles governing the relationship between molecular structure and biological function.

Recent research efforts have focused on developing efficient synthetic methodologies for accessing diverse benzothiophene derivatives, with particular emphasis on transition metal-catalyzed reactions, cyclization techniques, and functional group modifications. The development of palladium-catalyzed cross-coupling reactions has revolutionized the field by enabling selective formation of carbon-carbon bonds at halogenated positions, while gold-catalyzed cyclization reactions have provided access to complex polycyclic structures. These methodological advances have facilitated the synthesis of benzothiophene derivatives with unprecedented structural complexity and functional diversity.

The therapeutic potential of benzothiophene derivatives spans multiple disease areas, with documented activities including antimicrobial, anticancer, anti-inflammatory, and neurological applications. Recent studies have identified benzothiophene-chalcone hybrids as potent cholinesterase inhibitors, demonstrating their potential in neurodegenerative disease treatment. The systematic evaluation of structure-activity relationships has revealed that specific substitution patterns, such as those found in this compound, can significantly enhance biological activity through favorable electronic and steric interactions with biological targets.

Contemporary research has also explored the application of benzothiophene derivatives in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The unique electronic properties of the benzothiophene core, combined with strategic substitution patterns, enable the creation of materials with tailored electronic characteristics suitable for advanced technological applications. The π-conjugated framework provides pathways for electron transport, while substituent effects can fine-tune energy levels and charge carrier mobility.

The future direction of benzothiophene research appears increasingly focused on precision medicine applications, where the ability to systematically modify structural features enables the development of compounds tailored to specific therapeutic targets. The combination of computational design approaches with advanced synthetic methodologies promises to accelerate the discovery of new benzothiophene derivatives with enhanced therapeutic profiles. The continued exploration of this compound and related compounds represents a critical component of this broader research endeavor, providing fundamental insights into the relationship between molecular structure and biological activity within the benzothiophene chemical space.

属性

IUPAC Name |

2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQNHUYKNRMBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347617 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680212-97-9 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation Techniques

Halogenation of benzothiophene derivatives often employs electrophilic aromatic substitution (EAS). However, the electron-withdrawing aldehyde group at position 3 deactivates the ring, necessitating careful selection of halogenating agents and catalysts:

Bromination :

Chlorination :

Aldehyde Functionalization

The aldehyde group at position 3 is typically introduced via:

- Vilsmeier-Haack Reaction : Formylation using POCl₃ and DMF.

- Lithiation-Electrophilic Quenching : Directed ortho-metalation with LDA followed by DMF quenching.

Stepwise Synthesis of this compound

Route 1: Sequential Halogenation After Formylation

Formylation :

Bromination :

Chlorination :

Key Challenges :

- Low yields in chlorination due to competing side reactions.

- Purification difficulties arising from regioisomers.

Route 2: Simultaneous Halogenation

A one-pot approach using dual halogenating agents has been theorized but faces selectivity issues:

- Reagents : NBS and SO₂Cl₂ in presence of FeCl₃.

- Temperature : -15°C to suppress over-halogenation.

- Outcome : Poor regiocontrol (<20% target product).

Industrial-Scale Production Considerations

Continuous Flow Reactors

- Advantages : Enhanced heat/mass transfer improves yield and reduces byproducts.

- Conditions :

- Residence Time : 2–5 minutes.

- Temperature : -5°C (bromination), 10°C (chlorination).

Solvent Optimization

- Preferred Solvents : Dichloromethane (for bromination), chlorobenzene (for chlorination).

- Recycling : Distillation recovery reduces costs.

Analytical Validation of Synthetic Products

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% (acetonitrile/water, 70:30) |

| Regiochemical Identity | ¹H NMR (δ 10.1–10.3 ppm) | Singlet for aldehyde proton |

| Halogen Content | Elemental Analysis | Br (29.07%), Cl (12.89%) |

Critical Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Over-halogenation | Strict stoichiometric control |

| Aldehyde oxidation | Acetal protection/deprotection strategy |

| Regioisomer separation | Preparative HPLC with chiral columns |

科学研究应用

Chemistry

In organic synthesis, 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde serves as an important intermediate for producing more complex organic molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique structural features that allow for diverse chemical transformations.

Biology

The derivatives of this compound are studied for their potential biological activities:

- Antimicrobial Activity : It has shown significant efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. Notably, it exhibits potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.0313 - 0.0625 μg/mL, indicating its potential in tuberculosis treatment.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 56.2 μg/mL |

| Staphylococcus aureus | 54.5 μg/mL |

| Mycobacterium tuberculosis | 0.0313 - 0.0625 μg/mL |

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and reactive oxygen species generation. In vitro studies have reported IC50 values ranging from 10 μM to 30 μM across different cancer cell lines.

Medicine

Research is ongoing to explore its use in developing new therapeutic agents targeting various diseases, particularly infectious diseases and cancer.

Industrial Applications

This compound is also utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Antimicrobial Efficacy Study

A study conducted on the antimicrobial properties of various benzothiophene derivatives demonstrated that modifications to the structure significantly enhance activity against bacterial strains, particularly highlighting the effectiveness of this compound against resistant strains.

Anticancer Research

Research published in a peer-reviewed journal indicated that certain derivatives of this compound exhibited substantial anticancer properties across multiple cancer cell lines, showcasing its potential as a lead compound for drug development targeting specific signaling pathways involved in cancer progression.

作用机制

The mechanism of action of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied.

相似化合物的比较

5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the chlorine substituent.

Benzo[b]thiophene-2-carboxaldehyde: Lacks both bromine and chlorine substituents.

2-Bromo-1-benzothiophene-3-carbaldehyde: Lacks the chlorine substituent.

Uniqueness: 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

生物活性

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer effects.

- Chemical Formula : CHBrClOS

- Molecular Weight : 243.57 g/mol

- CAS Number : 680212-97-9

The presence of bromine and chlorine in the molecular structure enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial properties.

- Cell Signaling Modulation : Similar to other benzothiophene derivatives, this compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

- Antimicrobial Activity : Its structure allows for interactions with bacterial cell walls or membranes, leading to bactericidal effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 56.2 μg/mL |

| Staphylococcus aureus | 54.5 μg/mL |

| Mycobacterium tuberculosis | 0.0313 - 0.0625 μg/mL |

These results suggest that the compound is particularly effective against Mycobacterium tuberculosis, indicating potential for use in tuberculosis treatment .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells through various mechanisms, including:

- Caspase Activation : Induction of caspase pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cancer cell death.

In vitro studies demonstrated that this compound has varying effects on different cancer cell lines, with reported IC values ranging from 10 μM to 30 μM .

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

常见问题

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves sequential halogenation of the benzothiophene core. First, introduce the aldehyde group via Vilsmeier-Haack formylation at the 3-position, followed by regioselective bromination and chlorination. To avoid over-halogenation, use controlled stoichiometry (e.g., 1.1–1.2 equivalents of NBS for bromination) and low temperatures (0–5°C). Protect the aldehyde group as an acetal during halogenation to prevent oxidation or nucleophilic attack. Post-reaction, deprotect using mild acidic conditions (e.g., HCl in THF/water). Monitor intermediates via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the aldehyde group and halogen substituents in this compound?

- Methodological Answer :

- 1H NMR : The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm. Confirm absence of acetal protons (δ 3–5 ppm) post-deprotection.

- 13C NMR : The aldehyde carbon resonates at δ 190–195 ppm. Halogen substituents induce deshielding in adjacent carbons (e.g., C-2 and C-5 shifts by +5–10 ppm).

- IR : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde.

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]+ expected at ~274.9 Da). Use isotopic patterns to distinguish Br (1:1 ratio for M/M+2) and Cl (3:1 for M/M+2) .

Q. How can the purity of this compound be validated for use in downstream reactions?

- Methodological Answer : Combine chromatographic and elemental analysis:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency ensures purity.

- Elemental Analysis : Match experimental C, H, Br, Cl, S percentages to theoretical values (e.g., C: 39.24%, Br: 29.07%, Cl: 12.89%).

- Melting Point : Compare observed mp (if crystalline) to literature data; deviations >2°C suggest impurities .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon).

- Calculate Fukui indices to predict regioselectivity in Suzuki-Miyaura couplings (Br is more reactive than Cl due to lower C-Br bond dissociation energy).

- Simulate transition states for Pd-catalyzed reactions to optimize ligand selection (e.g., SPhos for sterically hindered substrates). Validate predictions with experimental yields .

Q. How can contradictory crystallographic data for halogenated benzothiophenes be resolved?

- Methodological Answer : Use SHELXL for refinement:

- Address twinning by applying a TWIN matrix and HKLF 5 format.

- Refine anisotropic displacement parameters for Br and Cl to resolve thermal motion artifacts.

- Validate hydrogen bonding (e.g., aldehyde O⋯H interactions) using PLATON’s ADDSYM tool. Cross-check with spectroscopic data to confirm molecular geometry .

Q. What mechanistic insights explain the electronic effects of bromo and chloro substituents on the aldehyde’s reactivity?

- Methodological Answer :

- Hammett Analysis : Measure reaction rates (e.g., nucleophilic addition) with substituents at C-2 (Br) and C-5 (Cl). The σpara values (Br: +0.23, Cl: +0.24) indicate electron-withdrawing effects, increasing aldehyde electrophilicity.

- NMR Titration : Monitor chemical shift changes in the aldehyde proton upon adding nucleophiles (e.g., hydrazines) to quantify activation.

- X-ray Crystallography : Correlate bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.74 Å) with electronic density maps to assess resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。